molecular formula C13H15NO6 B11745614 (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B11745614
M. Wt: 281.26 g/mol
InChI Key: PHMBNDDHIBIDRQ-SNVBAGLBSA-N
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Description

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with a specific stereochemistry at the 2-position This compound is characterized by the presence of a methoxy group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids, followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups, such as benzyl or tert-butoxycarbonyl, to prevent unwanted side reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid: Similar structure with an additional carbon in the backbone.

    (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid: Similar structure with two additional carbons in the backbone.

Uniqueness

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m1/s1

InChI Key

PHMBNDDHIBIDRQ-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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